molecular formula C9H15ClN4O2 B156180 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride CAS No. 135756-61-5

1,3-Bis(dimethylcarbamoyl)-imidazolium chloride

Cat. No. B156180
M. Wt: 246.69 g/mol
InChI Key: ZSVLFJUDFXBZTG-UHFFFAOYSA-M
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Patent
US05601971

Procedure details

10.75 g (0.1 mole) dimethylcarbamoyl chloride are added dropwise with stirring to a solution of 6.8 g. (0.1 mole) imidazole and 11 g. triethylamine in 70 ml dry acetone. On warming, triethyl- ammonium chloride precipitates. After 5 hours standing at room temperature, the reaction mixture is filtered and 10.75 g. dimethyl- carbamoyl chloride is added again to the filtrate. After 2 days at room temperature, the crystalline product is filtered off, washed with acetone, and vacuum dried. Yield: 20.2 g 1,3-bis-(dimethylcarbamoyl)-imidazolium chloride (77% of theoretical), melting point 115° C. Analysis:
Quantity
10.75 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[C:3]([Cl:5])=[O:4].[NH:7]1[CH:11]=[CH:10][N:9]=[CH:8]1.[CH2:12]([N:14]([CH2:17]C)[CH2:15]C)C.CC(C)=[O:21]>>[Cl-:5].[CH3:1][N:2]([CH3:6])[C:3]([N+:7]1[CH:11]=[CH:10][N:9]([C:12](=[O:21])[N:14]([CH3:17])[CH3:15])[CH:8]=1)=[O:4] |f:4.5|

Inputs

Step One
Name
Quantity
10.75 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring to a solution of 6.8 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On warming
CUSTOM
Type
CUSTOM
Details
triethyl- ammonium chloride precipitates
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
ADDITION
Type
ADDITION
Details
dimethyl- carbamoyl chloride is added again to the filtrate
WAIT
Type
WAIT
Details
After 2 days at room temperature
Duration
2 d
FILTRATION
Type
FILTRATION
Details
the crystalline product is filtered off
WASH
Type
WASH
Details
washed with acetone, and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
[Cl-].CN(C(=O)[N+]1=CN(C=C1)C(N(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.